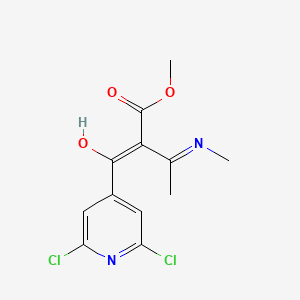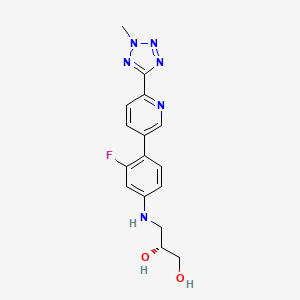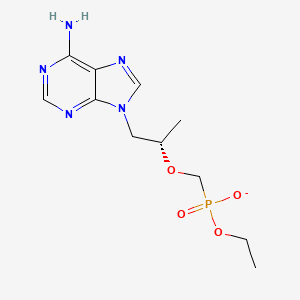
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloronicotinic acid and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require specific solvents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms in the nicotinoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might find use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate would depend on its specific interactions with biological targets. Generally, such compounds might:
Molecular Targets: Bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
Methyl 2-(2,6-dichloronicotinoyl)-3-(methylamino)but-2-enoate: A closely related compound with similar structural features.
Ethyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate: An ethyl ester analog with potentially different physicochemical properties.
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(ethylamino)but-2-enoate: An analog with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate might exhibit unique properties due to the specific arrangement of its functional groups
特性
分子式 |
C12H12Cl2N2O3 |
|---|---|
分子量 |
303.14 g/mol |
IUPAC名 |
methyl (2Z)-2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3/b11-10-,15-6? |
InChIキー |
VINGEACARNSONH-AVVUJZAYSA-N |
異性体SMILES |
CC(=NC)/C(=C(\C1=CC(=NC(=C1)Cl)Cl)/O)/C(=O)OC |
正規SMILES |
CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)


![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)


![2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12342231.png)
![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)
